molecular formula C11H16ClN3O3 B1620566 1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol CAS No. 330634-22-5

1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol

Cat. No. B1620566
CAS RN: 330634-22-5
M. Wt: 273.71 g/mol
InChI Key: SFBLWALWAIFDJS-UHFFFAOYSA-N
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Description

This compound, also known as 1-((2-[(4-Chloro-2-nitrophenyl)amino]ethyl)amino)propan-2-ol, has the molecular formula C11H16ClN3O3 and a molecular weight of 273.72 . It is a main product of BOC Sciences .


Molecular Structure Analysis

The compound has a complex structure that includes a nitrophenyl group, an aminoethyl group, and a propan-2-ol group . The InChI key is SFBLWALWAIFDJS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.332 g/cm3 and a predicted boiling point of 474.6°C at 760 mmHg .

Scientific Research Applications

Optical Storage in Polymers

Nitrophenyl compounds like 1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol have been utilized in the field of reversible optical storage within polymers. A study by Meng, Natansohn, Barrett, and Rochon (1996) demonstrates the synthesis of copolymers incorporating nitrophenyl derivatives. These materials exhibit properties such as photoinduced birefringence, suggesting potential applications in optical data storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).

Asymmetric Synthesis

Chiral amino alcohol-based ligands, similar in structure to 1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol, have been developed for asymmetric synthesis applications. Jiang and Si (2004) reported using such ligands for the enantioselective alkynylation of chloral, indicating their significance in producing chiral compounds with potential pharmaceutical applications (Jiang & Si, 2004).

Antimalarial Activity

Compounds structurally related to 1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol have been investigated for their antimalarial properties. Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, and Worth (1986) synthesized a series of amino and nitrophenyl derivatives and assessed their efficacy against malaria, revealing potential therapeutic applications (Werbel et al., 1986).

Peptide Synthesis

The nitrophenyl group, a key feature of 1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol, has been used in peptide synthesis. Amaral (1969) explored the use of a similar group for carboxyl-group protection in peptides, highlighting the compound's relevance in the synthesis and design of peptides (Amaral, 1969).

properties

IUPAC Name

1-[2-(4-chloro-2-nitroanilino)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O3/c1-8(16)7-13-4-5-14-10-3-2-9(12)6-11(10)15(17)18/h2-3,6,8,13-14,16H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBLWALWAIFDJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386587
Record name 1-({2-[(4-chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol

CAS RN

330634-22-5
Record name 1-({2-[(4-chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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